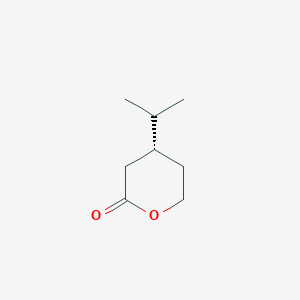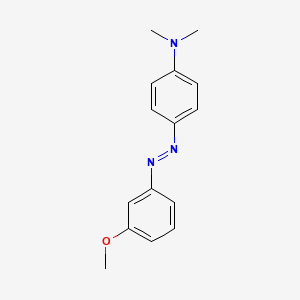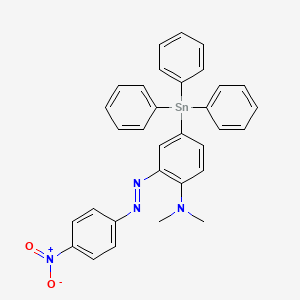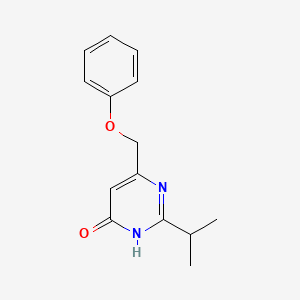
2-Isopropyl-6-phenoxymethyl-4-pyrimidinol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Isopropyl-6-phenoxymethyl-4-pyrimidinol is a chemical compound with the molecular formula C14H16N2O2 and a molecular weight of 244.296 g/mol . This compound is known for its unique structure, which includes an isopropyl group, a phenoxymethyl group, and a pyrimidinol core. It is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Isopropyl-6-phenoxymethyl-4-pyrimidinol typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-isopropyl-4,6-dichloropyrimidine with phenoxymethanol in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves optimizing reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Isopropyl-6-phenoxymethyl-4-pyrimidinol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The phenoxymethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding pyrimidine N-oxide.
Reduction: Formation of 2-isopropyl-6-methyl-4-pyrimidinol.
Substitution: Formation of various substituted pyrimidinols depending on the nucleophile used.
Scientific Research Applications
2-Isopropyl-6-phenoxymethyl-4-pyrimidinol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the development of new materials and as a precursor in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of 2-Isopropyl-6-phenoxymethyl-4-pyrimidinol involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. For example, it may inhibit the activity of certain kinases or enzymes involved in DNA replication, thereby exerting its effects on cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 2-Isopropyl-6-methyl-4-pyrimidinol
- 2-Isopropyl-4,6-dimethylpyrimidine
- 2-Isopropyl-6-phenoxymethyl-4-pyrimidine
Uniqueness
2-Isopropyl-6-phenoxymethyl-4-pyrimidinol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both isopropyl and phenoxymethyl groups on the pyrimidinol core makes it a versatile compound for various applications.
Properties
CAS No. |
40070-00-6 |
|---|---|
Molecular Formula |
C14H16N2O2 |
Molecular Weight |
244.29 g/mol |
IUPAC Name |
4-(phenoxymethyl)-2-propan-2-yl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C14H16N2O2/c1-10(2)14-15-11(8-13(17)16-14)9-18-12-6-4-3-5-7-12/h3-8,10H,9H2,1-2H3,(H,15,16,17) |
InChI Key |
PHRKUFRUBJGTJQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NC(=CC(=O)N1)COC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


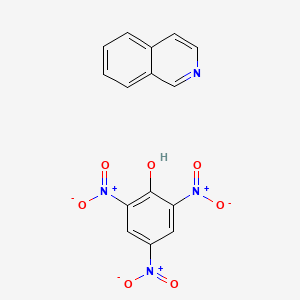


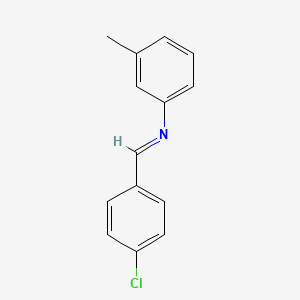
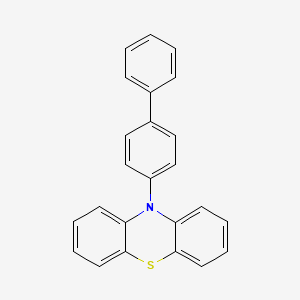
![6,6a,11,11a-Tetrahydro-5h-5,6,11-(methanetriyl)benzo[a]fluorene](/img/structure/B11952984.png)
